molecular formula C22H31ClN4O4S B12767889 Dansylalanyllysine chloromethyl ketone CAS No. 70592-17-5

Dansylalanyllysine chloromethyl ketone

Cat. No.: B12767889
CAS No.: 70592-17-5
M. Wt: 483.0 g/mol
InChI Key: VPPOMDLMCYDXIU-YJBOKZPZSA-N
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Description

Dansylalanyllysine chloromethyl ketone (DALK-CK) is a synthetic chloromethyl ketone derivative designed as an irreversible enzyme inhibitor, primarily targeting serine proteases. The compound features a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which confers fluorescence properties, enabling its use in tracking protease activity in biochemical assays . The chloromethyl ketone moiety reacts covalently with the active-site histidine or cysteine residues of target enzymes, forming a stable thioether or ether bond, thereby inactivating the enzyme .

Properties

CAS No.

70592-17-5

Molecular Formula

C22H31ClN4O4S

Molecular Weight

483.0 g/mol

IUPAC Name

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanamide

InChI

InChI=1S/C22H31ClN4O4S/c1-15(22(29)25-18(20(28)14-23)10-4-5-13-24)26-32(30,31)21-12-7-8-16-17(21)9-6-11-19(16)27(2)3/h6-9,11-12,15,18,26H,4-5,10,13-14,24H2,1-3H3,(H,25,29)/t15-,18-/m0/s1

InChI Key

VPPOMDLMCYDXIU-YJBOKZPZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)CCl)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansylalanyllysine chloromethyl ketone typically involves the following steps:

    Peptide Bond Formation: Coupling of the dansylated lysine with alanine.

    Chloromethyl Ketone Formation: Introduction of the chloromethyl ketone group to the peptide.

These reactions are usually carried out under controlled conditions, often involving the use of protecting groups to prevent unwanted side reactions. Common reagents include dansyl chloride for the dansylation step and chloromethyl ketone derivatives for the final step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Dansylalanyllysine chloromethyl ketone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can react with the chloromethyl group.

    Oxidation: Mild oxidizing agents can be used to modify the dansyl group.

    Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .

Scientific Research Applications

Dansylalanyllysine chloromethyl ketone has a wide range of applications in scientific research:

    Biochemistry: Used to study enzyme mechanisms, particularly serine proteases.

    Cell Biology: Employed in experiments to inhibit specific proteases and study their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.

    Analytical Chemistry: Utilized in fluorescence-based assays due to its dansyl group.

Mechanism of Action

The primary mechanism of action of dansylalanyllysine chloromethyl ketone involves the inhibition of serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing its substrate, allowing researchers to study the enzyme’s role in various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Chloromethyl Ketone Derivatives

Compound Target Enzymes Key Functional Groups Applications IC₅₀/Inhibition Data
DALK-CK Serine proteases (e.g., trypsin) Dansyl, alanyllysine, chloromethyl ketone Fluorescent protease tracking Not explicitly reported
TLCK Trypsin, plasmin Tosyl, lysine, chloromethyl ketone Protease inhibition in vitro 10–50 µM (trypsin)
TPCK Chymotrypsin, cathepsin G Tosyl, phenylalanine, chloromethyl ketone Apoptosis studies, enzyme inhibition 5–20 µM (chymotrypsin)
FPRck (D-Phenylalanyl-L-proline-L-arginine chloromethyl ketone) Thrombin, factor Xa Arg-Pro-Phe backbone, chloromethyl ketone Blood coagulation studies 0.1–1 µM (thrombin)
N-acetyl-S-farnesyl-Cys-CK Cysteine proteases Farnesyl, cysteine, chloromethyl ketone Anti-leukemic activity 1.4–3.0 µM (leukemia cells)

Key Observations:

  • Specificity: DALK-CK’s dansyl group enhances its utility in fluorescence-based assays compared to non-fluorescent analogs like TLCK or TPCK .
  • Reactivity : Chloromethyl ketones with aromatic conjugates (e.g., tosyl in TLCK/TPCK) exhibit higher thiol reactivity than aliphatic variants, as demonstrated in antibacterial chloromethyl ketones . DALK-CK’s dansyl group may further modulate reactivity due to electron-withdrawing effects.
  • Therapeutic Potential: Cysteine-targeting chloromethyl ketones (e.g., N-acetyl-S-farnesyl-Cys-CK) show potent anti-leukemic activity, suggesting structural flexibility for drug design .

Mechanistic Differences in Enzyme Inhibition

  • Serine vs. Cysteine Proteases : While DALK-CK and TLCK/TPCK target serine proteases, derivatives like N-acetyl-S-farnesyl-Cys-CK inhibit cysteine proteases by alkylating active-site thiols .
  • Kinetics : Irreversible inhibitors like TLCK and DALK-CK exhibit time-dependent inhibition, whereas reversible analogs (e.g., leupeptin) require continuous presence .

Research Findings and Limitations

  • Fluorescence Quenching : The dansyl group in DALK-CK may undergo quenching in hydrophobic environments, complicating in vivo tracking .
  • Off-Target Effects: Chloromethyl ketones can non-specifically alkylate cellular thiols (e.g., glutathione), necessitating controlled dosing .

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